Bienvenue dans la boutique en ligne BenchChem!

Panobinostat

Colorectal Cancer HDAC Inhibition Pharmacodynamics

Select Panobinostat for its sustained pharmacodynamic advantage over vorinostat. Its 48‑h histone acetylation window enables 3× weekly dosing in solid tumor xenografts, while its 8‑31 nM HIV‑1 reactivation potency supports safer latency reversal assays. FDA‑approved as a multiple myeloma benchmark, it also chemosensitizes to melphalan via dual proteasome/aggresome pathway inhibition. Choose Panobinostat when experimental rigor demands complete Class I/II/IV HDAC coverage with published, isoform‑resolved IC₅₀ values.

Molecular Formula C21H23N3O2
Molecular Weight 349.4 g/mol
CAS No. 404950-80-7
Cat. No. B1684620
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePanobinostat
CAS404950-80-7
SynonymsLBH589;  LBH 589;  LBH-589;  NVP-LBH589;  NVP-LBH 589;  Panobinostat;  trade name Farydak; 
Molecular FormulaC21H23N3O2
Molecular Weight349.4 g/mol
Structural Identifiers
SMILESCC1=C(C2=CC=CC=C2N1)CCNCC3=CC=C(C=C3)C=CC(=O)NO
InChIInChI=1S/C21H23N3O2/c1-15-18(19-4-2-3-5-20(19)23-15)12-13-22-14-17-8-6-16(7-9-17)10-11-21(25)24-26/h2-11,22-23,26H,12-14H2,1H3,(H,24,25)/b11-10+
InChIKeyFPOHNWQLNRZRFC-ZHACJKMWSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite to off-white solid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Panobinostat (CAS 404950-80-7) HDAC Inhibitor: Comparative Potency and Procurement Considerations for Oncology Research


Panobinostat (LBH589, CAS 404950-80-7) is a cinnamoyl hydroxamate-type pan-histone deacetylase (HDAC) inhibitor with demonstrated activity against Class I, II, and IV HDAC isoforms . It is an orally bioavailable small molecule that received FDA approval in 2015 for the treatment of multiple myeloma in combination with bortezomib and dexamethasone in patients who have received at least two prior regimens including bortezomib and an immunomodulatory agent [1]. Panobinostat is distinguished from other clinically approved HDAC inhibitors by its extended pharmacodynamic duration of effect and its potent activity in the low nanomolar range [2].

Panobinostat vs. Vorinostat, Romidepsin, Belinostat, and Chidamide: Why In-Class Substitution Compromises Experimental Reproducibility


Substitution of panobinostat with other FDA-approved HDAC inhibitors—vorinostat (SAHA), romidepsin (depsipeptide), belinostat (PXD101), or chidamide (tucidinostat)—introduces confounding variables that undermine experimental reproducibility and therapeutic outcomes. These agents differ fundamentally in HDAC isoform selectivity profiles, with panobinostat exhibiting potent inhibition across Class I, II, and IV isoforms while others demonstrate narrower selectivity (e.g., romidepsin is primarily Class I-selective; chidamide selectively targets HDAC1, 2, 3) [1]. More critically, panobinostat demonstrates a sustained pharmacodynamic effect on histone acetylation that persists for 48 hours following drug removal, whereas vorinostat-induced acetylation reverses within 12 hours, a difference with direct implications for dosing schedule design and in vivo efficacy [2]. The absolute oral bioavailability of panobinostat is 21.4%, and its metabolism is extensively CYP3A4-dependent, necessitating distinct pharmacokinetic considerations compared to other HDAC inhibitors [3].

Panobinostat Differential Evidence: Direct Comparative Data vs. Vorinostat, Romidepsin, Belinostat, and Givinostat


Panobinostat vs. Vorinostat: 100- to 500-Fold Lower IC50 in Colorectal Cancer Cells with Extended Pharmacodynamic Persistence

In a standard 72-hour MTS proliferation assay using colorectal cancer cell lines, panobinostat demonstrated an IC50 range of 5.1–17.5 nmol/L, compared with vorinostat's IC50 range of 1.2–2.8 μmol/L [1]. This represents a calculated potency difference of approximately 100- to 500-fold favoring panobinostat. Additionally, panobinostat-induced histone H3 and H4 acetylation and p21 expression persisted for 48 hours following an initial 3-hour drug exposure, whereas vorinostat-induced acetylation reversed to baseline within 12 hours of drug removal [1].

Colorectal Cancer HDAC Inhibition Pharmacodynamics

Panobinostat vs. Vorinostat, Belinostat, Givinostat, and Valproic Acid: Superior Potency in HIV Latency Reversal

In an in vitro comparative study of clinically relevant HDAC inhibitors, the potency rank order for stimulating HIV-1 expression from latently infected cell lines was panobinostat > givinostat ≈ belinostat > vorinostat > valproic acid . Panobinostat induced virus production in the very low concentration range of 8–31 nM and was significantly more potent than all other HDAC inhibitors tested .

HIV Latency Reversal HDAC Inhibitor Potency Viral Reactivation

Panobinostat HDAC Isoform Inhibition Profile: Broad Pan-HDAC Activity with Potent Class I and IIB Targeting

Panobinostat exhibits a broad pan-HDAC inhibition profile with IC50 values of 2.5 nM (HDAC1), 13.2 nM (HDAC2), 2.1 nM (HDAC3), 277 nM (HDAC8), 203 nM (HDAC4), 7.8 nM (HDAC5), 531 nM (HDAC7), 5.7 nM (HDAC9), 10.5 nM (HDAC6), 2.3 nM (HDAC10), and 2.7 nM (HDAC11) . In contrast, romidepsin is predominantly Class I-selective, and chidamide selectively targets HDAC1, 2, and 3 [1].

HDAC Isoform Selectivity Epigenetic Profiling Target Engagement

Panobinostat Pharmacokinetics: Defined Oral Bioavailability and Hepatic Clearance Considerations

Clinical pharmacokinetic analysis of panobinostat demonstrates an absolute oral bioavailability of 21.4% and a terminal elimination half-life of 37 hours in patients with advanced cancer [1]. Following a 20 mg oral dose, the maximum plasma concentration (Cmax) reaches 21.6 ng/mL approximately 1 hour after administration [2]. Panobinostat is extensively metabolized via CYP3A4 (primary), with minor contributions from CYP2D6 and CYP2C19; approximately 40% of the total dose undergoes oxidative metabolism [3].

Pharmacokinetics Oral Bioavailability Drug Metabolism

Panobinostat Synergism with Melphalan: Tumor-Selective Enhancement of DNA Damage in Multiple Myeloma

In ex vivo studies using bone marrow plasma cells (BMPCs) from 26 newly diagnosed multiple myeloma patients, combined treatment with panobinostat plus melphalan significantly reduced nucleotide excision repair (NER) and double-strand break repair (DSB/R) efficiency, enhanced DNA lesion accumulation, and increased apoptosis rate compared with melphalan alone (all p < 0.001) [1]. Critically, this sensitization effect was observed only in malignant BMPCs, with no significant changes in peripheral blood mononuclear cells (PBMCs) from the same patients or healthy controls [1].

Multiple Myeloma Combination Therapy DNA Damage Response

Panobinostat Application Scenarios: Research Areas Leveraging Its Differentiated Pharmacodynamic and Potency Profile


Preclinical Solid Tumor Xenograft Studies Requiring Sustained Target Engagement

Investigators designing in vivo efficacy studies in solid tumor models where transient HDAC inhibition has proven insufficient should prioritize panobinostat over vorinostat. The 48-hour persistence of histone acetylation following panobinostat exposure, compared with vorinostat's <12-hour duration, enables intermittent dosing schedules (e.g., 3× weekly) that maintain target engagement without continuous drug exposure [1]. This pharmacodynamic advantage is particularly relevant for colorectal, sarcoma, and brain tumor xenograft models where intratumoral drug delivery is rate-limiting.

HIV Cure Research: 'Shock and Kill' Latency Reversal Experiments

For investigators developing HIV cure strategies using latency-reversing agents (LRAs), panobinostat offers quantifiably superior potency compared to other clinically available HDAC inhibitors. At concentrations of 8–31 nM, panobinostat induces HIV-1 expression from latently infected cells with significantly greater potency than givinostat, belinostat, vorinostat, or valproic acid . This low-nanomolar activity enables viral reactivation at concentrations below those associated with global T-cell activation, a critical safety consideration in ex vivo reservoir quantification and in vivo latency reversal studies.

Multiple Myeloma Combination Therapy: Overcoming Proteasome Inhibitor and Alkylating Agent Resistance

Investigators studying chemoresistance mechanisms in multiple myeloma should consider panobinostat for combination regimens based on its dual targeting of proteasome and aggresome pathways (via potent HDAC6 inhibition) and its tumor-selective sensitization to melphalan [2]. The FDA-approved combination with bortezomib and dexamethasone provides a clinically validated benchmark for experimental regimens, while the melphalan sensitization data—showing enhanced DNA damage exclusively in malignant BMPCs without affecting PBMCs—supports investigation of panobinostat as a chemosensitizer in high-dose melphalan conditioning regimens [2].

Epigenetic Tool Compound for Broad-Spectrum HDAC Inhibition in Chromatin Biology

Researchers requiring a validated pan-HDAC inhibitor tool compound with well-characterized isoform selectivity should select panobinostat when experimental aims require simultaneous inhibition of Class I, II, and IV HDACs. The published IC50 values across all 11 HDAC isoforms (HDAC1-11) provide a quantitative reference for dose selection and target engagement verification . This broad inhibition profile makes panobinostat suitable for chromatin immunoprecipitation (ChIP) studies, histone acetylation mapping, and gene expression profiling experiments where class-specific agents would provide incomplete epigenetic modulation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for Panobinostat

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.